3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrazinone core, dimethoxyphenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps. One common approach starts with the preparation of the 2,5-dimethoxyphenyl and 3,4-dimethylphenyl intermediates. These intermediates are then subjected to a series of reactions, including sulfonation, alkylation, and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Shares structural similarities but differs in functional groups.
2-{[4-AMINO-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE: Contains similar aromatic rings but has a triazole moiety.
3-(3,4-Dimethoxyphenyl)propionic acid: Similar aromatic structure but different functional groups.
Uniqueness
What sets 3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one apart is its unique combination of functional groups and the pyrazinone core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-14-5-6-16(11-15(14)2)24-10-9-23-21(22(24)26)29-13-19(25)18-12-17(27-3)7-8-20(18)28-4/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHZVJSZLKDLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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